Adenosine hemisulfate salt, also known as 6-Aminopurine hemisulfate salt or adenosine sulfate salt, is a derivative of adenosine, a crucial nucleoside involved in various biological processes. This compound is primarily utilized in scientific research and biotechnological applications, particularly in plant cell culture and yeast auxotrophy selection. The compound is characterized by its ability to act as a precursor in the synthesis of nucleotides and nucleic acids, which are vital for cellular functions.
Adenosine hemisulfate salt can be derived through several methods, including chemical synthesis and microbial fermentation. The primary biological source of adenosine is the metabolism of ATP (adenosine triphosphate), ADP (adenosine diphosphate), and AMP (adenosine monophosphate) through enzymatic processes involving nucleotidases and other related enzymes .
Adenosine hemisulfate salt falls under the category of purine derivatives. It is classified as a nucleoside sulfate, which plays an essential role in biochemical pathways related to energy transfer and signal transduction within cells.
The synthesis of adenosine hemisulfate salt can be achieved through various methods:
The chemical synthesis typically requires controlled conditions to ensure the proper introduction of sulfate groups without degrading the nucleoside structure. This often involves using sulfating agents under acidic or neutral pH conditions.
The molecular structure of adenosine hemisulfate salt consists of an adenine base linked to a ribose sugar, which is further modified by the addition of a sulfate group. The general formula can be represented as C₁₁H₁₅N₅O₆S.
Adenosine hemisulfate salt participates in various biochemical reactions, primarily involving phosphorylation and dephosphorylation processes. It can act as a substrate for enzymes that catalyze the transfer of phosphate groups, influencing cellular energy dynamics.
The reactivity of adenosine hemisulfate salt with phosphate groups allows it to participate in the formation of active sulfate compounds, such as adenosine-5'-phosphosulfate, which is crucial in sulfur metabolism .
Adenosine hemisulfate salt exerts its biological effects primarily through its interaction with specific receptors on cell surfaces, particularly adenosine receptors such as A1 and A2A. These receptors are G protein-coupled receptors that mediate various physiological responses.
Upon binding to these receptors, adenosine signaling leads to an increase in intracellular cyclic AMP levels, which plays a pivotal role in regulating inflammation and immune responses . The modulation of these pathways underscores the importance of adenosine derivatives in therapeutic applications.
Relevant data indicate that the compound maintains its structural integrity when stored appropriately, making it suitable for long-term use in laboratory settings .
Adenosine hemisulfate salt has several applications in scientific research:
The foundational understanding of adenosine's physiological role began with the landmark 1929 work by Drury and Szent-Györgyi, who first documented adenosine's profound cardiovascular effects, including coronary vasodilation and heart rate modulation [1]. This seminal discovery revealed adenosine as an endogenous regulator rather than merely a metabolic intermediate. Over subsequent decades, researchers systematically mapped adenosine's functional repertoire, identifying its involvement in neurotransmission regulation, platelet aggregation inhibition, and renal blood flow control – establishing its status as a multifaceted signaling molecule [1] [3].
The 1970s witnessed transformative advances with Burnstock's proposal distinguishing P1 (adenosine-sensitive) and P2 (ATP/ADP-sensitive) purinergic receptors [1] [6]. This conceptual framework accelerated receptor characterization, leading to the pharmacologically driven subclassification of adenosine receptors. Seminal studies by Londos, Wolff, and colleagues demonstrated adenosine receptors' capacity to either stimulate (A₂) or inhibit (A₁) adenylyl cyclase activity and cyclic AMP production – establishing the biochemical mechanism underlying adenosine's diverse physiological actions [1] [5]. The discovery that A₂ receptors comprised high-affinity (A₂ₐ) and low-affinity (A₂₈) subtypes further refined the pharmacological landscape [5].
The molecular biology revolution of the 1990s culminated in the cloning of all four adenosine receptor subtypes (A₁, A₂ₐ, A₂₈, and A₃), revealing them as members of the G protein-coupled receptor (GPCR) superfamily [1] [5] [6]. This breakthrough enabled precise mapping of receptor distribution across tissues and organs. Notably, the A₁ receptor was found densely expressed in the brain, heart, and adipose tissue; A₂ₐ receptors predominated in immune cells and basal ganglia; A₂₈ emerged as ubiquitously expressed but low-affinity sensors of pathological adenosine elevations; and A₃ receptors were identified as key mediators in immune cells and inflammatory foci [1] [5] [6]. These discoveries established the structural and functional basis for adenosine's receptor-specific signaling:
Table 1: Key Historical Milestones in Adenosine Receptor Pharmacology
Year | Discovery | Key Researchers/Teams | Significance |
---|---|---|---|
1929 | Identification of adenosine's cardiovascular effects | Drury & Szent-Györgyi | First demonstration of adenosine as extracellular signaling molecule |
1970 | Adenosine-induced cAMP elevation in brain | Sattin & Rall | Established link between adenosine and second messenger systems |
1978 | Classification of P1 (adenosine) and P2 (ATP) receptors | Burnstock | Framework for purinergic signaling |
1980s | Subclassification of A₂ receptors into A₂ₐ and A₂₈ | Daly, Bruns et al. | Defined high- vs. low-affinity adenosine receptors |
1990s | Molecular cloning of all four receptor subtypes | Multiple teams | Enabled genetic and structural studies of receptors |
Adenosine hemisulfate salt (C₁₀H₁₃N₅O₄·½H₂SO₄) has emerged as a critical stable derivative that addresses the inherent pharmacological limitations of native adenosine. Native adenosine suffers from an extremely short plasma half-life (<10 seconds) due to rapid cellular uptake via equilibrative nucleoside transporters (ENTs) and enzymatic deamination by adenosine deaminase (ADA) to inosine [4] [6]. The hemisulfate formulation significantly enhances chemical stability and aqueous solubility – properties essential for reliable experimental and therapeutic applications [6] [8].
The molecular structure of adenosine hemisulfate preserves adenosine's core pharmacophore – the purine base linked to ribose via β-N9-glycosidic bond – while the sulfate counterion improves crystallinity and shelf-life. This structural integrity ensures maintained binding affinity across adenosine receptor subtypes while providing superior handling properties for pharmaceutical development [8].
Figure: Molecular structure of adenosine hemisulfate salt highlighting the adenosine moiety and sulfate counterion
Adenosine hemisulfate has become indispensable in cancer epigenetics research, particularly in developing DOT1L histone methyltransferase inhibitors. The compound serves as the structural scaffold for novel nucleoside-based therapeutics targeting MLL-rearranged leukemias. Modifications at the 5'-position of adenosine hemisulfate derivatives enable the creation of inhibitors like EPZ004777 and pinometostat (EPZ5676) that compete with the cofactor S-adenosylmethionine (SAM) in the DOT1L active site [7]:
"We designed and synthesized fifteen new derivatives by maintaining adenosine as the core scaffold and modified the middle flexible linker by newly introducing a piperidine-4-ylmethyl moiety and different functional groups... for treating AML" [7]
Recent structural optimizations have yielded adenosine-hemisulfate-derived compounds with dual inhibitory activity against both DOT1L and histone acetyltransferases (HATs), demonstrating significantly enhanced anti-leukemic effects in preclinical models [7].
In immunomodulation and inflammation, adenosine hemisulfate provides the stable core for developing receptor-selective agonists. The salt form facilitates precise dosing in experimental models of autoimmune disorders. Its importance is highlighted in dermatological therapeutics, where adenosine hemisulfate-based formulations demonstrate differential receptor activation:
Table 2: Comparative Properties of Adenosine Derivatives in Therapeutic Development
Property | Native Adenosine | Adenosine Hemisulfate | Therapeutic Advantage |
---|---|---|---|
Solubility | Moderate aqueous solubility | High aqueous solubility | Enhanced formulation flexibility |
Stability | Plasma half-life <10 seconds | Improved chemical stability | Predictable pharmacokinetics |
Receptor Binding | Broad-spectrum activation | Maintained receptor affinity | Enables receptor-specific targeting |
Research Utility | Limited by rapid metabolism | Standardized experimental results | Reproducible in vitro and in vivo studies |
Therapeutic Versatility | Restricted to acute IV applications | Enables diverse drug design | Basis for oral/epicutaneous formulations |
The compound has proven particularly valuable in cutaneous therapeutics, where its stability enables development of topical formulations for psoriasis and atopic dermatitis. Studies demonstrate that adenosine hemisulfate derivatives modulate keratinocyte proliferation through balanced A₂ₐ (stimulatory) and A₂₈ (inhibitory) receptor activation, normalizing epidermal architecture in diseased skin [8]. Additionally, adenosine hemisulfate serves as the precursor for novel anti-fibrotic agents targeting A₂ₐ and A₃ receptors in scleroderma models, highlighting its expanding therapeutic versatility beyond its original cardiovascular applications [6] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9